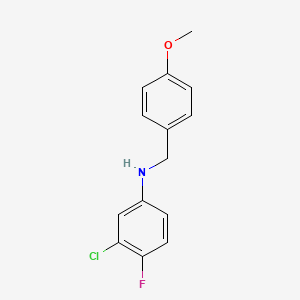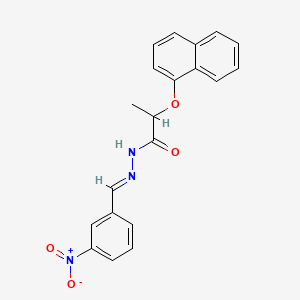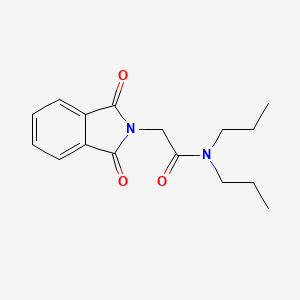![molecular formula C17H17N3O2S B5834898 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PACAP-27, which stands for pituitary adenylate cyclase-activating polypeptide-27. PACAP-27 is a neuropeptide that is involved in the regulation of various physiological processes, including neurotransmission, hormone secretion, and immune function.
作用機序
The mechanism of action of PACAP-27 involves the activation of the adenylate cyclase enzyme, which leads to the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger that activates various downstream signaling pathways, including the protein kinase A (PKA) pathway. The activation of the PKA pathway leads to the phosphorylation of various intracellular proteins, which results in the regulation of various physiological processes.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have various biochemical and physiological effects. It has been shown to regulate the release of various hormones, including growth hormone, prolactin, and luteinizing hormone. It has also been shown to have anti-inflammatory effects by regulating the production of various cytokines and chemokines. PACAP-27 has also been shown to have vasodilatory effects by regulating the production of nitric oxide.
実験室実験の利点と制限
One of the major advantages of using PACAP-27 in lab experiments is its high potency and specificity. PACAP-27 has a high affinity for its receptors, which makes it an ideal tool for studying various physiological processes. However, one of the major limitations of using PACAP-27 is its high cost. The synthesis of PACAP-27 is a complex and expensive process, which limits its widespread use in lab experiments.
将来の方向性
There are various future directions for the study of PACAP-27. One of the major directions is the development of PACAP-27-based therapies for various neurodegenerative diseases. Another direction is the study of the role of PACAP-27 in the regulation of immune function. PACAP-27 has been shown to have immunomodulatory effects, and its role in the regulation of immune function needs to be further explored. Additionally, the development of more cost-effective methods for the synthesis of PACAP-27 would enable its widespread use in lab experiments.
合成法
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The resin-bound peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.
科学的研究の応用
PACAP-27 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PACAP-27 is in the field of neuroscience. PACAP-27 has been shown to play a crucial role in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. It has also been shown to have neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
N-[3-(propanoylcarbamothioylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-15(21)20-17(23)19-14-10-6-9-13(11-14)18-16(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTOBENSSNVQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)


![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)